6-Chloro-1,1,3,3-tetramethylindan-5-ol

Description

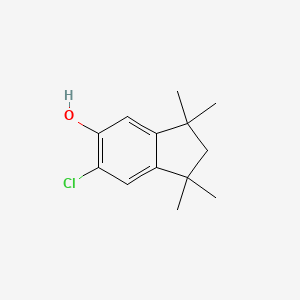

6-Chloro-1,1,3,3-tetramethylindan-5-ol is a chlorinated indan derivative characterized by a bicyclic indan core substituted with four methyl groups at positions 1 and 3, and a hydroxyl group at position 3. The chlorine atom at position 6 introduces electronic and steric effects that influence its chemical reactivity and biological interactions.

Properties

CAS No. |

53718-35-7 |

|---|---|

Molecular Formula |

C13H17ClO |

Molecular Weight |

224.72 g/mol |

IUPAC Name |

6-chloro-1,1,3,3-tetramethyl-2H-inden-5-ol |

InChI |

InChI=1S/C13H17ClO/c1-12(2)7-13(3,4)9-6-11(15)10(14)5-8(9)12/h5-6,15H,7H2,1-4H3 |

InChI Key |

PMWJZWDTSSMFEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=CC(=C(C=C21)O)Cl)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indan Derivatives

- 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol (CAS 66345-08-2)

- Structure : Shares the indan core with methyl groups at positions 1 and 3 but substitutes position 6 with an isobutyl group instead of chlorine.

- Molecular Formula : C₁₇H₂₆O (vs. C₁₃H₁₇ClO for the target compound).

- Key Differences :

- Reduced electronic withdrawal effects compared to chlorine, which may alter reactivity in nucleophilic or electrophilic reactions.

Benzodithiazine Derivatives

- 6-Chloro-1,1-dioxo-1,4,2-benzodithiazines (e.g., Compounds I–IV)

- Structure : Heterocyclic benzodithiazine ring with a chlorine substituent at position 4.

- Biological Activities :

- Exhibit diuretic, antitumor, anti-HIV, and antiarrhythmic activities .

- Lower acute toxicity in rodents (e.g., LD₅₀ > 500 mg/kg in mice).

- Comparison :

- The indan core of 6-Chloro-1,1,3,3-tetramethylindan-5-ol lacks the sulfone and sulfur atoms present in benzodithiazines, which are critical for their radioprotective and antiviral activities.

- The hydroxyl group in the indan derivative may confer antioxidant or hydrogen-bonding capabilities absent in benzodithiazines.

Uracil Derivatives

- 6-Chloro-1,3-dimethyluracil and Derivatives

- Structure : Pyrimidine ring with chlorine at position 6 and methyl groups at positions 1 and 3.

- Applications :

- Precursors for catalytic materials and biomedical applications (e.g., antiviral or anticancer agents) .

- Synthesized via bromination and cross-coupling reactions (Sonogashira, Suzuki) . Comparison:

- The indan derivative’s rigid bicyclic structure contrasts with the planar uracil ring, affecting stacking interactions in biological systems.

- Chlorine in uracils enhances electrophilicity at position 6, facilitating nucleophilic substitutions—a property less pronounced in the sterically hindered indan system.

Toxicity Profiles of Chlorinated Compounds

- 6-Chloro-1,3-dioxo-5-isoindolinesulfonamide

- Ziprasidone (6-chloro-indole derivative) Toxicity: LD₅₀ = 1500 mg/kg (intravenous, mice) .

- Comparison :

- The indan derivative’s tetramethyl groups may reduce acute toxicity by enhancing metabolic stability compared to sulfonamides or isoindolines.

- Chlorine’s position and adjacent functional groups (e.g., hydroxyl vs. sulfonamide) critically influence toxicity mechanisms.

Research Implications and Gaps

- Synthetic Strategies : The indan derivative’s synthesis may benefit from methods used for uracils (e.g., cross-coupling) but requires optimization for steric hindrance .

- Biological Potential: Benzodithiazines’ antitumor activity suggests the indan compound could be explored for similar applications, leveraging its hydroxyl group for targeted interactions.

- Toxicity Mitigation : Structural lessons from ziprasidone and isoindolines highlight the need for substituent tuning to balance efficacy and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.